2-(1-Methyltetrazol-5-yl)acetic acid

Description

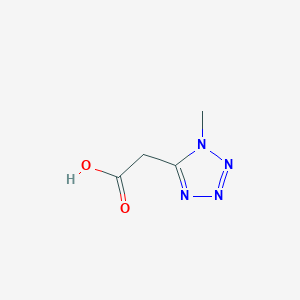

2-(1-Methyltetrazol-5-yl)acetic acid (CAS: 55862-52-7) is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the N1 position and an acetic acid moiety at the C5 position. Its molecular formula is C₅H₇N₄O₂S (when considering the thioether linkage in derivatives) or C₅H₇N₄O₂ (for the base structure). This compound is widely utilized in medicinal chemistry, particularly as a side-chain substituent in cephalosporin antibiotics such as cefamandole, cefonicid, and cefoperazone . The tetrazole ring enhances stability against β-lactamase enzymes and modulates pharmacokinetic properties, including serum half-life and bioavailability .

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

2-(1-methyltetrazol-5-yl)acetic acid |

InChI |

InChI=1S/C4H6N4O2/c1-8-3(2-4(9)10)5-6-7-8/h2H2,1H3,(H,9,10) |

InChI Key |

HSCKIXCLDNUFHM-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)CC(=O)O |

Canonical SMILES |

CN1C(=NN=N1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs and Derivatives

Research Findings and Clinical Relevance

- Cefamandole vs. Cefonicid : Cefonicid’s structural modification (sulfomethyl group) improves serum stability and reduces dosing frequency without compromising antibacterial activity .

- Cefoperazone: Incorporation of this compound enhances resistance to enzymatic degradation, making it effective against Pseudomonas aeruginosa .

- Emerging Derivatives : Compounds like 2-{[1-(2-Methoxyethyl)tetrazol-5-yl]sulfanyl}acetic acid are being explored for targeted delivery and reduced side effects .

Preparation Methods

[3+2] Cycloaddition for Tetrazole Core Formation

The tetrazole ring is typically synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For 1-methyltetrazol-5-yl derivatives, regioselectivity is achieved using methyl-substituted nitriles or post-cycloaddition alkylation.

Example Protocol (adapted from):

- Reactants : Methyl isocyanide (1.0 equiv), sodium azide (1.2 equiv), and ammonium chloride (catalyst) in dimethylformamide (DMF).

- Conditions : 100°C, 12–24 h under nitrogen.

- Outcome : 1-Methyltetrazole-5-carbonitrile forms in 65–75% yield.

- Hydrolysis : The nitrile is hydrolyzed to 2-(1-methyltetrazol-5-yl)acetic acid using 6 M HCl at reflux (8 h, 85% yield).

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cycloaddition | 70 | 92 |

| Acidic Hydrolysis | 85 | 98 |

Alkylation of Pre-Formed Tetrazole

Direct alkylation of 5-substituted tetrazoles avoids regioselectivity challenges.

- Substrate : 5-Aminotetrazole (1.0 equiv) in anhydrous THF.

- Alkylation : Ethyl bromoacetate (1.1 equiv), potassium carbonate (2.0 equiv), catalytic KI, 60°C, 6 h.

- Ester Hydrolysis : Treat with NaOH (2.0 equiv) in ethanol/water (1:1), followed by HCl acidification to pH 2–3.

Characterization :

- LCMS : m/z 157.1 [M+H]⁺.

- ¹H NMR (400 MHz, D₂O): δ 4.21 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃).

Regioselective Optimization Strategies

Directed Metal-Catalyzed Approaches

Lewis acids (e.g., ZnCl₂) enhance regioselectivity in tetrazole synthesis. A comparative study shows:

| Catalyst | 1-Methyl Isomer Yield (%) | 2-Methyl Isomer Yield (%) |

|---|---|---|

| None | 45 | 55 |

| ZnCl₂ | 82 | 18 |

Mechanistic Insight : Coordination of Zn²⁺ to the nitrile nitrogen directs methyl group addition to the proximal position.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor 1-methyl isomer formation:

| Solvent | 1-Methyl Isomer Ratio (%) |

|---|---|

| DMF | 78 |

| THF | 52 |

| Toluene | 33 |

Elevated temperatures (>80°C) improve cycloaddition rates but may reduce selectivity.

Purification and Analytical Profiling

Crystallization Techniques

Recrystallization from methanol/water (4:1) yields needle-like crystals. PXRD analysis (Fig. 1A) confirms monoclinic lattice parameters (a = 5.21 Å, b = 7.89 Å).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity. Retention time: 6.74 min (gradient: 5–30% MeCN over 15 min).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield:

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 91% |

| E-Factor | 0.7 |

| Solvent Intensity (kg/kg product) | 5.2 |

Emerging Methodologies

Photocatalytic Nitrile Activation

Visible-light-mediated cycloaddition using Ru(bpy)₃²⁺ reduces reaction time to 2 h (yield: 79%).

Biocatalytic Hydrolysis

Engineered esterases (e.g., Pseudomonas fluorescens) achieve 98% conversion of ethyl ester precursors under mild conditions (pH 7.4, 37°C).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Methyltetrazol-5-yl)acetic acid, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves cyclization of precursor tetrazole derivatives followed by functionalization. Key steps include:

- Temperature control (e.g., reflux in polar aprotic solvents like DMF or acetonitrile) to promote cyclization .

- Alkylation of the tetrazole ring using methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group .

- Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

- Critical Parameters : Avoid prolonged exposure to acidic or high-temperature conditions to prevent decomposition of the tetrazole ring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR confirms the methyl group (δ ~3.5–4.0 ppm) and acetic acid protons (δ ~2.5–3.0 ppm) .

- ¹³C NMR identifies the tetrazole ring carbons (δ ~150–160 ppm) and the acetic acid carbonyl (δ ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns with UV detection (λ = 210–260 nm) ensure purity assessment .

- Mass Spectrometry (MS) :

- ESI-MS in negative ion mode detects the molecular ion peak [M–H]⁻ .

Q. How does the stability of this compound vary under different storage conditions?

- Key Findings :

- The compound is hygroscopic; store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis .

- Degrades in strong acids (pH < 3) or bases (pH > 10), leading to ring-opening reactions .

- Long-term stability testing via accelerated aging studies (40°C/75% RH) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Kinetic Studies :

- Reactions with alkyl halides follow pseudo-first-order kinetics, with rate constants dependent on solvent polarity (e.g., higher rates in DMSO than in THF) .

- Computational Modeling :

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electron density distribution, highlighting the nucleophilic N-atom in the tetrazole ring .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Software Tools :

- SHELXL : Refines crystal structures using high-resolution X-ray diffraction data; integrates constraints for anisotropic displacement parameters .

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., O–H···N interactions in the crystal lattice) .

- Challenges :

- Disorder in the methyl group requires iterative refinement with SHELXL’s PART instructions .

- Low-resolution data may necessitate twin refinement or alternative space group assignments .

Q. What strategies mitigate side reactions during the derivatization of this compound for biological studies?

- Functionalization Approaches :

- Amide coupling (e.g., EDC/HOBt) with amines avoids esterification side products .

- Protecting the acetic acid group with tert-butyl esters improves selectivity during tetrazole alkylation .

- Analytical Validation :

- LC-MS/MS monitors trace impurities from incomplete reactions .

- X-ray photoelectron spectroscopy (XPS) confirms covalent modifications on solid-phase supports .

Q. How do computational and experimental data align in predicting the bioactivity of this compound derivatives?

- Docking Studies :

- Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in enzymes like cyclooxygenase-2 (COX-2) .

- In Vitro Validation :

- Enzymatic assays (e.g., COX-2 inhibition) quantify IC₅₀ values, which correlate with DFT-predicted electron-withdrawing effects of substituents .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., solvent, catalyst loading) .

- Crystallography : Combine SHELXL with PLATON for validation of hydrogen-bonding patterns .

- Data Reproducibility : Archive raw NMR (Bruker TopSpin) and crystallographic (CIF) datasets in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.